molecular formula C10H5Br2N3O2 B15347557 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile

5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile

Cat. No.: B15347557
M. Wt: 358.97 g/mol
InChI Key: JTQXYXHRSXAIRY-UHFFFAOYSA-N
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Description

5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile is a chemical compound characterized by its bromine and cyano functional groups It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile typically involves the reaction of 3,5-dibromoaniline with suitable reagents under controlled conditions. One common method is the cyclization of 3,5-dibromoaniline with cyanohydrin and subsequent oxidation.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts to facilitate the reaction and purification steps to remove any impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: Substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Amines derived from the cyano group.

  • Substitution: Compounds with different substituents replacing the bromine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to bind to enzymes or receptors, leading to biological effects. The cyano group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 3,5-Dibromoaniline

  • 1,2-Oxazole derivatives

  • Cyano-containing heterocycles

Uniqueness: 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

Molecular Formula

C10H5Br2N3O2

Molecular Weight

358.97 g/mol

IUPAC Name

5-(3,5-dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C10H5Br2N3O2/c11-5-1-6(12)3-7(2-5)14-10-8(4-13)9(16)15-17-10/h1-3,14H,(H,15,16)

InChI Key

JTQXYXHRSXAIRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)NC2=C(C(=O)NO2)C#N

Origin of Product

United States

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